1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
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Overview
Description
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two methylphenyl groups attached to the piperazine ring, making it a substituted piperazine derivative. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multi-component reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-(4-Methylphenyl)piperazine: A simpler piperazine derivative with one methylphenyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A more complex piperazine derivative with additional functional groups and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-7-9-19(10-8-17)15-21-11-13-22(14-12-21)16-20-6-4-3-5-18(20)2/h3-10H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYDCPDWWAHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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